5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole
Description
Properties
IUPAC Name |
5-cyclopropyl-1-ethyl-4-iodopyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2/c1-2-11-8(6-3-4-6)7(9)5-10-11/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELWUQOUCPKFNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)I)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Cyclopropyl 1 Ethyl 4 Iodo 1h Pyrazole
Strategies for Pyrazole (B372694) Ring Formation
The formation of the pyrazole ring is a cornerstone of heterocyclic synthesis, with several established methods offering pathways to diverse substituted pyrazoles. The synthesis of the 5-cyclopropyl-1-ethyl-1H-pyrazole precursor can be approached through cyclocondensation, cycloaddition, or multi-component reactions.
Cyclocondensation Approaches utilizing Hydrazine (B178648) Derivatives and 1,3-Dielectrophilic Systems
The most classical and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, a process first described by Knorr. nih.govmdpi.comnih.gov This approach is a straightforward and rapid route to polysubstituted pyrazoles. nih.govmdpi.com For the specific synthesis of 5-cyclopropyl-1-ethyl-1H-pyrazole, this would involve the reaction of ethylhydrazine (B1196685) with a 1,3-dielectrophile containing a cyclopropyl (B3062369) moiety, such as 1-cyclopropyl-1,3-butanedione.
The reaction involves a bidentate nucleophilic attack by the hydrazine on the two electrophilic carbonyl carbons of the 1,3-dicarbonyl system. mdpi.commdpi.com A significant challenge in this synthesis, particularly with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is controlling the regioselectivity. The reaction can potentially yield two different regioisomers. mdpi.com However, reaction conditions can be optimized to favor the desired isomer. For instance, studies have shown that using aprotic dipolar solvents or specific catalysts like nano-ZnO can lead to good yields and improved regioselectivity. mdpi.com The condensation of arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diketones in an acid medium has been shown to afford isomers with high selectivity. nih.gov
Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Catalyst/Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Phenylhydrazine | Ethyl acetoacetate | Nano-ZnO | 1,3,5-substituted pyrazoles | Good | mdpi.com |
| Hydrazine hydrate | 1,3-Diketones | Ethylene glycol | 1,3,5-substituted pyrazoles | 70-95% | mdpi.com |
| Arylhydrazine hydrochloride | 4,4,4-Trifluoro-1-arylbutan-1,3-diketones | N,N-dimethylacetamide | 1,5-Diaryl-3-trifluoromethylpyrazoles | 74–77% | nih.gov |
| Hydrazine derivatives | α-Oxoketene O,N-acetals | Montmorillonite K-10 | 5-Amino-3-phenylpyrazoles | Good | nih.gov |
1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis
The 1,3-dipolar cycloaddition is another powerful, atom-economic strategy for constructing the pyrazole ring. nih.gov This method typically involves the reaction of a diazo compound (the 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene. nih.govacs.org The synthesis of pyrazoles via this route can circumvent the need to handle potentially unstable hydrazine precursors by generating the diazo compounds in situ from stable derivatives like tosylhydrazones. acs.orgacs.org
For the synthesis of a 5-cyclopropyl-1-ethyl-1H-pyrazole backbone, this would theoretically involve a reaction between a cyclopropyl-substituted alkyne and a diazoalkane. However, the regioselectivity of such cycloadditions is highly dependent on the electronic nature of the substituents on both the diazo compound and the alkyne. acs.org Electron-poor diazocarbonyl molecules often require Lewis acid catalysis or thermal conditions for efficient reaction with alkynes. unisi.it While this method is versatile for creating various functionalized pyrazoles, its application for preparing simple alkyl-substituted pyrazoles like the target compound is less common compared to cyclocondensation. nih.govrsc.org
Table 2: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis
| Diazo Source | Dipolarophile | Conditions | Product Type | Key Feature | Reference |
|---|---|---|---|---|---|
| Aldehyde (in situ diazo generation) | Terminal alkynes | One-pot | 3,5-Disubstituted pyrazoles | Convergent method | acs.org |
| Alkyne-tethered tosylhydrazones | N/A (intramolecular) | Transition-metal-free, mild | Fused polycyclic pyrazoles | High to excellent yields | acs.org |
| Ethyl diazoacetate (in situ) | Alkynes | Aqueous micelles (TPGS-750-M) | 3,5- and 4,5-Disubstituted pyrazoles | pH-dependent regioselectivity | unisi.it |
| Nitrile imines | Ninhydrin-derived carbonates | Base (e.g., Et3N) | 1,3,5-Trisubstituted pyrazoles | High yields (up to 95%) | rsc.org |
Multi-component Reactions for Pyrazole Core Construction
Multi-component reactions (MCRs) have gained significant traction in medicinal and pharmaceutical chemistry due to their efficiency, atom economy, and ability to generate molecular diversity from simple starting materials in a single pot. beilstein-journals.orgmdpi.com Several MCRs have been developed for the synthesis of highly substituted pyrazoles. mdpi.comacs.orgnih.gov These reactions often combine elements of other synthetic strategies, such as generating a 1,3-dielectrophile in situ, which then undergoes cyclocondensation with a hydrazine. beilstein-journals.org
For example, a three-component reaction might involve an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile), and a hydrazine derivative. beilstein-journals.org Four-component reactions, often used to synthesize pyrano[2,3-c]pyrazoles, typically combine an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. mdpi.comnih.gov While powerful for creating complex, fused, or highly functionalized pyrazoles, designing an MCR for a relatively simple structure like 5-cyclopropyl-1-ethyl-1H-pyrazole might be less direct than classical cyclocondensation.
Table 3: Examples of Multi-component Reactions for Pyrazole Synthesis
| Components | Catalyst/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| Aryl glyoxal, aryl thioamide, pyrazolones | HFIP, room temp | Pyrazole-linked thiazoles | Good to excellent | acs.org |
| Aldehydes, malononitrile, ethyl acetoacetate, hydrazine hydrate | Graphene oxide, ultrasound, H2O | Pyrano[2,3-c]pyrazoles | 84-94% | mdpi.com |
| Terminal alkynes, nitriles, Ti imido complex | Oxidation (e.g., TEMPO) | Tetrasubstituted pyrazoles | Moderate | nih.gov |
| Enolates, carboxylic acid chlorides, hydrazines | One-pot | Substituted pyrazoles | N/A | beilstein-journals.org |
Regioselective Functionalization at the Pyrazole C-4 Position
Once the 5-cyclopropyl-1-ethyl-1H-pyrazole core is assembled, the final step is the introduction of an iodine atom. The electronic properties of the pyrazole ring dictate that electrophilic substitution, such as halogenation, preferentially occurs at the C-4 position, provided it is unsubstituted. iaea.orgarkat-usa.org
Direct Iodination Methods for Pyrazole Rings
Direct iodination is a common strategy for functionalizing the pyrazole ring. A variety of iodinating agents can be employed, including elemental iodine, often in the presence of an oxidizing agent, or other sources like N-iodosuccinimide (NIS). nih.govsciforum.net The choice of reagent and conditions is crucial for achieving high regioselectivity and yield. For pyrazoles with an unsubstituted C-4 position, direct electrophilic iodination is a highly effective and predictable method for installing the iodine at this site. nih.govrsc.org
Oxidative Iodination Protocols (e.g., I2/HIO3, CAN-mediated)
Oxidative iodination protocols are particularly effective for the direct C-4 iodination of pyrazoles. These methods use elemental iodine (I₂) as the iodine source, which is activated by an oxidizing agent to generate a more potent electrophilic iodine species.
One such system is a mixture of iodine and iodic acid (I₂/HIO₃). This combination has been successfully used to iodinate substituted N-methyl pyrazoles, leading to halogenation at the free C-4 position. iaea.org The presence of strong electron-acceptor groups on the ring can hinder this reaction. iaea.org
A widely used and highly regioselective method is CAN-mediated iodination. nih.gov This protocol employs ceric ammonium (B1175870) nitrate (B79036) (CAN) as a mild oxidant in conjunction with elemental iodine. It has been shown to be exceptionally effective for the C-4 iodination of various 1-substituted pyrazoles, including 1-aryl-3-CF₃-pyrazoles and 1-benzylpyrazole, affording the 4-iodo derivatives in good yields and with high selectivity. nih.govrsc.org The reaction is typically carried out in a solvent like acetonitrile, sometimes requiring elevated temperatures for complete conversion. nih.gov This method stands out as a prime candidate for the final step in synthesizing 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole from its non-iodinated precursor.
Table 4: Oxidative Iodination of Pyrazoles
| Pyrazole Substrate | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1-Aryl-3-CF₃-pyrazoles | I₂, Ceric Ammonium Nitrate (CAN) | Acetonitrile, reflux | 1-Aryl-4-iodo-3-CF₃-pyrazoles | 81% (for model substrate) | nih.gov |
| Substituted N-methyl pyrazoles | I₂, HIO₃ | Sulfuric acid | 4-Iodo-N-methyl pyrazoles | N/A | iaea.org |
| 1H-Pyrazoles (in situ generated) | KIO₃, (PhSe)₂ | Acidic conditions | 4-Iodo-1-aryl-1H-pyrazoles | Good | researchgate.net |
| Pyrazole | I₂, H₂O₂ | Water | 4-Iodopyrazole (B32481) | Good to excellent | researchgate.net |
| 1-Methyl-3-nitropyrazole | ICl, Ag₂SO₄ | Sulfuric acid | 1-Methyl-4-iodo-3-nitropyrazole | Good | researchgate.net |
Halogen-Metal Exchange and Subsequent Electrophilic Trapping for 4-Iodo Substitution
One powerful strategy for the regioselective introduction of an iodine atom onto a pyrazole ring is through a halogen-metal exchange reaction followed by quenching with an electrophilic iodine source. This method is particularly useful when direct electrophilic iodination is unselective or leads to undesired isomers. The process typically begins with a pre-functionalized pyrazole, often bearing a bromine or another iodine atom at the desired position, which is then converted into an organometallic intermediate.
The fundamental reaction involves treating an organic halide with an electropositive metal or an organometallic reagent to replace the halogen with a metal. researchgate.net For pyrazole systems, this is often achieved by deprotonation with a strong base to form a lithiated or magnesiated intermediate, or by direct exchange of a halogen for a metal. For instance, an existing 4-halopyrazole can be treated with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) to generate a 4-lithiated pyrazole. This highly reactive intermediate is then "trapped" by adding an electrophile. To introduce iodine, common electrophilic sources like molecular iodine (I₂) or 1,2-diiodoethane (B146647) are used.
A highly relevant example is the iodine-magnesium exchange. The synthesis of 4-substituted pyrazoles can be achieved via an iodine-magnesium exchange of a 1-protected-4-iodopyrazole. harvard.edu This intermediate, a magnesiated pyrazole, can then react with various electrophiles. harvard.edu While this specific study focused on subsequent reactions other than iodination, the principle confirms the viability of forming a 4-magnesiated pyrazole that can be trapped. The general mechanism for this type of transformation is well-established in organometallic chemistry. researchgate.net
| Reagent System | Intermediate | Electrophile | Position Targeted | Ref. |
| n-BuLi / Halogenated Pyrazole | Lithiated Pyrazole | I₂ | C4/C5 | acs.org |
| i-PrMgCl·LiCl / 4-Iodopyrazole | 4-Magnesiated Pyrazole | Various Electrophiles | C4 | harvard.edu |
This table summarizes common reagent systems for halogen-metal exchange on pyrazole rings.
Electrophilic Cyclization Strategies Yielding 4-Iodopyrazoles
An alternative and elegant approach to forming 4-iodopyrazoles is through electrophilic cyclization, where the iodine atom is incorporated during the formation of the heterocyclic ring itself. This strategy typically starts with an acyclic precursor that contains both the hydrazine moiety (or a precursor to it) and an unsaturated system, like an alkyne.
A key example of this methodology is the electrophilic cyclization of acetylenic hydrazones. wikipedia.org In this process, an α,β-acetylenic aldehyde is first condensed with a substituted hydrazine (e.g., ethylhydrazine) to form the corresponding acetylenic hydrazone. wikipedia.org This intermediate is then treated with an electrophilic iodine source, commonly molecular iodine (I₂). The iodine activates the alkyne for a 5-endo-dig cyclization, where the terminal nitrogen of the hydrazone attacks the internal, now electrophilic, carbon of the alkyne. This cyclization directly forms the pyrazole ring and installs the iodine atom at the 4-position in a single, regioselective step. wikipedia.org This method provides a direct route to 4-iodopyrazole derivatives from acyclic starting materials. wikipedia.org
Another related strategy involves the dehydration and subsequent iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. These dihydropyrazoles can be prepared from 2-alkyn-1-ones. Treatment with an iodinating agent such as iodine monochloride (ICl) in the presence of a weak base like lithium carbonate (Li₂CO₃) effects an elimination of water and iodination at the C-4 position to yield 1-acyl-4-iodo-1H-pyrazoles. nih.gov
| Starting Material | Reagents | Key Step | Product | Ref. |
| Acetylenic Phenylhydrazone | I₂ | 5-endo-dig Iodocyclization | 1-Aryl-4-iodopyrazole | wikipedia.org |
| 1-Acyl-5-hydroxy-dihydropyrazole | ICl, Li₂CO₃ | Dehydration-Iodination | 1-Acyl-4-iodopyrazole | nih.gov |
This table presents examples of electrophilic cyclization strategies for synthesizing 4-iodopyrazoles.
Introduction of the Cyclopropyl Moiety
The cyclopropyl group at the C-5 position is a defining feature of the target molecule. Its introduction can be achieved either by building the pyrazole ring from a synthon already containing the cyclopropyl group or by forming the cyclopropane (B1198618) ring on a pre-existing molecule.
Precursor Synthesis via Cyclopropanation Reactions
To integrate a cyclopropyl group using standard pyrazole syntheses, one must first prepare a cyclopropyl-bearing precursor, typically a 1,3-dicarbonyl compound. The synthesis of α-cyclopropyl ketones is a common route. One of the most well-known methods for cyclopropanation is the Simmons-Smith reaction, which involves an organozinc carbenoid that reacts with an alkene to form a cyclopropane. nih.govyoutube.com This reaction can be applied to α,β-unsaturated ketones (enones) to produce cyclopropyl ketones. nih.gov The Corey-Chaykovsky reaction offers another route, where a sulfur ylide is used to perform a conjugate addition to an enone, followed by an intramolecular displacement to form the cyclopropane ring. nih.govorganic-chemistry.org More modern methods include palladium-catalyzed conversions of enynes into cyclopropyl ketones and hydrogen-borrowing catalysis strategies. nih.govacs.orgfigshare.com
These methods can be used to convert a simple starting material into a key intermediate like 1-cyclopropyl-1,3-butanedione, which is a suitable precursor for pyrazole synthesis.
| Cyclopropanation Method | Substrate Type | Typical Reagents | Product | Ref. |
| Simmons-Smith Reaction | Alkene / Allylic Alcohol | CH₂I₂, Zn-Cu or Et₂Zn | Cyclopropane | nih.govyoutube.com |
| Corey-Chaykovsky Reaction | α,β-Unsaturated Ketone | (CH₃)₃S(O)I, NaH | Cyclopropyl Ketone | nih.govorganic-chemistry.org |
| Pd(II/IV) Catalysis | Enyne | Pd(OAc)₂, PhI(OAc)₂ | Cyclopropyl Ketone | nih.govnih.gov |
This table showcases common methods for synthesizing cyclopropyl ketones as precursors.
Integration of Cyclopropyl-bearing Synthons into Pyrazole Ring Formation
The most classic and widely used method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. mdpi.commdpi.comnih.gov To synthesize a 5-cyclopropylpyrazole, a cyclopropyl-substituted 1,3-diketone, such as 1-cyclopropyl-1,3-butanedione, is reacted with the desired hydrazine. For the target molecule, ethylhydrazine would be used.
The reaction between the β-diketone and ethylhydrazine typically proceeds by forming a hydrazone intermediate at one of the carbonyls, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. A significant challenge in this synthesis is controlling the regioselectivity when using an unsymmetrical diketone and a substituted hydrazine, as two different regioisomers can potentially form. mdpi.comnih.gov The reaction conditions, including solvent and the nature of the substituents, can influence the isomeric ratio. mdpi.com Multicomponent reactions that generate the 1,3-diketone in situ before reaction with hydrazine have also been developed, providing a streamlined approach. nih.govorganic-chemistry.org
Incorporation of the N-1 Ethyl Group
The final key substituent to be incorporated is the ethyl group at the N-1 position of the pyrazole ring. This is typically achieved via N-alkylation of a pyrazole intermediate.
N-Alkylation Strategies for Pyrazole Derivatives
N-alkylation of pyrazoles is a fundamental transformation. A common method involves the deprotonation of the pyrazole N-H with a base, followed by nucleophilic substitution with an alkylating agent. organic-chemistry.org For introducing an ethyl group, reagents like ethyl iodide or ethyl bromide would be used in the presence of a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
For unsymmetrical pyrazoles, direct alkylation can lead to a mixture of N-1 and N-2 isomers. However, the regioselectivity can often be controlled by steric effects; the alkyl group tends to add to the less sterically hindered nitrogen atom. nih.govorganic-chemistry.org More advanced and highly regioselective methods have also been developed. A catalyst-free Michael addition has been reported to achieve excellent N-1 selectivity (>99.9:1) for a range of pyrazoles. youtube.comnih.gov Additionally, acid-catalyzed methods using trichloroacetimidate (B1259523) electrophiles offer an alternative to protocols requiring strong bases or high temperatures. nih.govorganic-chemistry.org
| Alkylation Method | Alkylating Agent | Catalyst/Base | Key Features | Ref. |
| Classical S_N2 | Ethyl halide (EtI, EtBr) | K₂CO₃, NaH | Standard, may yield isomers | organic-chemistry.org |
| Michael Addition | Michael Acceptor | Catalyst-free | High N-1 regioselectivity | nih.govacs.org |
| Acid-Catalyzed | Ethyl Trichloroacetimidate | Brønsted Acid (e.g., CSA) | Mild, avoids strong base | nih.govorganic-chemistry.org |
This table summarizes various N-alkylation strategies for pyrazole derivatives. CSA stands for camphorsulfonic acid.
Use of N-Ethyl Hydrazine Derivatives in Pyrazole Synthesis
The synthesis of pyrazoles fundamentally relies on the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or a chemical equivalent. This classic cyclocondensation reaction, famously pioneered by Knorr, forms the five-membered heterocyclic pyrazole ring. mdpi.com For the synthesis of N1-substituted pyrazoles, such as the title compound, a substituted hydrazine is a required starting material.
To incorporate the ethyl group at the N1 position of the pyrazole ring, ethyl hydrazine or its more stable salt forms (e.g., ethyl hydrazine oxalate (B1200264) or hydrochloride) are utilized. The core reaction involves the condensation of ethyl hydrazine with a suitable 1,3-dielectrophile precursor that contains the C3, C4, and C5 carbons of the future pyrazole ring, along with the C5-cyclopropyl substituent. A logical precursor for this transformation is a β-diketone, such as 1-cyclopropyl-1,3-butanedione, or an α,β-unsaturated ketone bearing a leaving group.
The mechanism proceeds via an initial nucleophilic attack by one of the nitrogen atoms of ethyl hydrazine on one of the carbonyl carbons of the diketone, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. The final step is a dehydration reaction, often acid-catalyzed, which results in the formation of the aromatic pyrazole ring, yielding 5-cyclopropyl-1-ethyl-1H-pyrazole. nih.gov The choice of hydrazine derivative directly dictates the substituent on the N1 position of the resulting pyrazole, as illustrated in the table below.
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Resulting N1-Substituted Pyrazole Product | Reference |
|---|---|---|---|
| Phenyl Hydrazine | Ethyl Acetoacetate | 1-Phenyl-3-methyl-5-pyrazolone | |
| Acetylhydrazine | 2-Alkyn-1-ones | 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles | organic-chemistry.org |
| (4-methoxyphenyl)hydrazine hydrochloride | Ethyl (ethoxymethylene)cyanoacetate | 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester | prepchem.com |
| Hydrazine Hydrate | Ethyl Acetoacetate | 3-Methyl-5-pyrazolone |
Optimization of Reaction Conditions and Yields
The cyclocondensation reaction to form the pyrazole ring is influenced by several factors. The choice of solvent can range from alcohols like ethanol (B145695) to aprotic solvents such as DMF, with some procedures benefiting from acidic conditions (e.g., using glacial acetic acid) to promote the final dehydration step. nih.govnih.gov Temperature is another critical parameter, with reactions being conducted from room temperature to reflux, depending on the reactivity of the specific substrates. mdpi.comprepchem.com
The most crucial step for the synthesis of the title compound is the regioselective iodination at the C4 position of the pre-formed 5-cyclopropyl-1-ethyl-1H-pyrazole ring. Research by Waldo, Mehta, and Larock on the synthesis of 1-acyl-4-iodo-1H-pyrazoles provides a highly effective and selective method that is directly applicable. organic-chemistry.org Their work demonstrates a novel, room-temperature process for the simultaneous dehydration and iodination of 1-acyl-5-hydroxy-4,5-dihydropyrazoles. organic-chemistry.org For an already formed pyrazole, the iodination part of the protocol is key.
The optimized conditions for this C4-iodination involve the use of iodine monochloride (ICl) as the iodinating agent in a dichloromethane (B109758) (DCM) solvent. organic-chemistry.org A critical discovery was the role of a base, specifically lithium carbonate (Li₂CO₃), in the reaction mixture. The addition of Li₂CO₃ was found to be essential for neutralizing the HCl generated during the reaction, which in turn improves the selectivity and significantly enhances the product yield. organic-chemistry.org The optimized stoichiometry reported for analogous systems involves stirring the pyrazole substrate with 3 equivalents of ICl and 2 equivalents of Li₂CO₃ at room temperature. organic-chemistry.org This method has been shown to be effective for a variety of pyrazoles, affording the desired 4-iodo derivatives in yields of up to 95%. organic-chemistry.org
| Substrate | Iodinating Agent | Base | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1-Acetyl-5-hydroxy-3,5-diphenyl-4,5-dihydro-1H-pyrazole | I₂ | None | CH₂Cl₂ | Room Temp. | 0 | organic-chemistry.org |
| 1-Acetyl-5-hydroxy-3,5-diphenyl-4,5-dihydro-1H-pyrazole | ICl (3 equiv) | None | CH₂Cl₂ | Room Temp. | 52 | organic-chemistry.org |
| 1-Acetyl-5-hydroxy-3,5-diphenyl-4,5-dihydro-1H-pyrazole | ICl (3 equiv) | Li₂CO₃ (2 equiv) | CH₂Cl₂ | Room Temp. | 95 | organic-chemistry.org |
| 1-Benzoyl-5-hydroxy-5-methyl-3-phenyl-4,5-dihydro-1H-pyrazole | ICl (3 equiv) | Li₂CO₃ (2 equiv) | CH₂Cl₂ | Room Temp. | 94 | organic-chemistry.org |
The data clearly indicates that the combination of ICl as the iodine source and Li₂CO₃ as a base is superior, leading to a near-quantitative yield in the model system, a principle that underpins the efficient synthesis of this compound. organic-chemistry.org
Chemical Reactivity and Transformations of 5 Cyclopropyl 1 Ethyl 4 Iodo 1h Pyrazole
Reactivity of the C-4 Iodine Substituent
The iodine atom at the C-4 position of the pyrazole (B372694) ring is the primary site of reactivity for cross-coupling reactions. Aryl and heteroaryl iodides are highly prized substrates in transition-metal catalysis due to the C-I bond's susceptibility to oxidative addition, which is often the rate-determining step in catalytic cycles. This reactivity allows for the introduction of diverse functional groups at this position.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, and the C-4 iodo group of the title compound serves as an excellent handle for various palladium-catalyzed transformations. mdpi.com These reactions are characterized by their high efficiency, functional group tolerance, and broad substrate scope. mdpi.comyoutube.com
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron reagent with an organic halide. organic-chemistry.orgmdpi.com The 4-iodopyrazole (B32481) moiety is an active participant in such couplings. While specific studies on 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole are not detailed in the reviewed literature, the reactivity of analogous 4-iodopyrazoles demonstrates the feasibility of this transformation. For instance, studies on other 1-aryl-3-CF₃-4-iodopyrazoles show successful coupling with phenylboronic acid using a Pd(PPh₃)₄ catalyst to yield the corresponding 4-phenylpyrazole derivatives. nih.gov This suggests that this compound would readily couple with various aryl-, heteroaryl-, or vinyl-boronic acids or their corresponding boronate esters. nih.govnih.govharvard.edu The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base to activate the boronic acid. organic-chemistry.orgharvard.edu
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a 4-Iodopyrazole Analog Data extracted from a study on a related compound to illustrate typical reaction parameters.
| Aryl Iodide Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1-(p-methoxyphenyl)-3-(trifluoromethyl)-4-iodo-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 56 | nih.gov |
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a critical transformation for accessing arylalkynes and conjugated enynes. mdpi.comlibretexts.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. mdpi.comnih.gov The high reactivity of the C-I bond makes 4-iodopyrazoles excellent substrates for this reaction. nih.gov Research on 1-aryl-3-CF₃-4-iodopyrazoles has demonstrated successful Sonogashira coupling with terminal alkynes like phenylacetylene, using Pd(PPh₃)₄ and CuI, to produce 4-(phenylethynyl)pyrazoles in good yields. nih.gov This established reactivity profile indicates that this compound would serve as a suitable precursor for synthesizing a variety of 4-alkynylpyrazole derivatives under standard Sonogashira conditions. rsc.orgnih.gov
Table 2: Example of Sonogashira Coupling with a 4-Iodopyrazole Analog Data from a study on a related compound, showcasing typical reaction conditions and outcomes.
| Aryl Iodide Substrate | Alkyne Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1-(p-methoxyphenyl)-3-(trifluoromethyl)-4-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₄ (5) / CuI (10) | Et₃N | Toluene | 80 | 81 | nih.gov |
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex. rsc.org This reaction is noted for the high functional group tolerance of organozinc reagents. nih.govnih.gov While specific examples detailing the Negishi coupling of this compound were not found, the general utility of this reaction for coupling aryl iodides is well-established. nih.govmdpi.com The formation of a C(sp²)-C(sp³) or C(sp²)-C(sp²) bond is achieved under mild conditions. nih.govrsc.org It is anticipated that this compound would react efficiently with various alkyl-, aryl-, or heteroarylzinc halides in the presence of a suitable palladium catalyst, such as one employing biarylphosphine ligands, to yield the corresponding 4-substituted pyrazoles. nih.gov
The Stille reaction utilizes organotin compounds (organostannanes) to couple with organic halides in the presence of a palladium catalyst. wikipedia.orgyoutube.com A key advantage of the Stille reaction is the stability of organostannanes and their tolerance of a wide variety of functional groups. youtube.com Although literature specifically documenting the Stille coupling of this compound is not available, the reaction is broadly applicable to aryl iodides. harvard.educore.ac.uk The coupling of an aryl iodide with an arylstannane, vinylstannane, or alkynylstannane proceeds under palladium catalysis, often with the addition of a copper(I) salt to accelerate the reaction. harvard.edumdpi.com Therefore, this compound is expected to be a viable substrate for Stille coupling to introduce diverse organic moieties at the C-4 position.
Copper-Catalyzed Coupling Reactions (e.g., C-O, C-N, C-C bond formation)
Copper-catalyzed coupling reactions, such as the Ullmann condensation, represent a classic and increasingly refined method for forming carbon-heteroatom and carbon-carbon bonds. nih.govacademie-sciences.fr These reactions are often cost-effective alternatives to palladium-catalyzed systems. organic-chemistry.org The 4-iodopyrazole core is a suitable electrophile for these transformations.
Research has shown that 4-iodopyrazoles can undergo direct C-4 alkoxylation (C-O bond formation) through a CuI-catalyzed coupling protocol with various alcohols. nih.govnih.gov Optimal conditions for analogous substrates have been identified, employing CuI as the catalyst, a phenanthroline-based ligand, and a base like potassium t-butoxide, often under microwave irradiation to shorten reaction times. nih.govnih.gov This methodology allows for the synthesis of 4-alkoxypyrazoles, which are valuable structural motifs.
Furthermore, copper-catalyzed systems are effective for C-N bond formation, coupling aryl halides with N-nucleophiles such as azoles, amides, and amines. nih.govorganic-chemistry.org Given this precedent, this compound is expected to react with a range of nitrogen-based nucleophiles. Similarly, copper catalysis can facilitate C-C bond formation, for instance, in the coupling of alkyl iodides with Grignard reagents, indicating a potential pathway for introducing alkyl groups at the C-4 position. rsc.org
Table 3: Optimized Conditions for Copper-Catalyzed C-O Coupling of a 4-Iodopyrazole Analog Data from a study on a related compound to illustrate the formation of a C-O bond.
| Iodopyrazole Substrate | Alcohol | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodo-1-trityl-1H-pyrazole | Allyl alcohol | CuI (20) | 3,4,7,8-Tetramethyl-1,10-phenanthroline (20) | t-BuOK (2) | 130 | 1 | 66 | nih.govnih.gov |
Reactivity at the Pyrazole Heterocycle
The pyrazole ring is an aromatic heterocycle, and its reactivity is governed by the electronic effects of its substituents and the inherent properties of the ring itself.
Electrophilic Aromatic Substitution (EAS): The pyrazole ring is generally considered an electron-rich heterocycle, but its reactivity towards electrophiles is complex. The C4 position is typically the most nucleophilic and prone to electrophilic attack in unsubstituted pyrazoles. researchgate.net However, in this compound, this position is already substituted.
The remaining open position for substitution is C3. The directing effects of the existing substituents must be considered. The N1-ethyl group and the C5-cyclopropyl group are both electron-donating, which should activate the ring towards EAS. However, the C4-iodo group is deactivating due to its inductive electron-withdrawing effect, but it can direct incoming electrophiles to the ortho positions (C3 and C5). Given that C5 is already substituted, any electrophilic attack would be strongly directed to the C3 position. The first step in EAS is the attack of the aromatic ring on an electrophile, which temporarily disrupts aromaticity to form a carbocation intermediate. masterorganicchemistry.comlibretexts.org The reaction is completed by deprotonation to restore the aromatic system. masterorganicchemistry.com
Table 2: Potential Electrophilic Aromatic Substitution Reactions at C3
| Reaction | Reagents | Electrophile (E⁺) | Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 3-Nitro derivative |
| Halogenation | Br₂, FeBr₃ | Br⁺ | 3-Bromo derivative |
This table outlines plausible EAS reactions. Friedel-Crafts reactions on pyrazoles can be challenging due to coordination of the Lewis acid catalyst with the ring nitrogen atoms.
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org This reaction is favored when the ring is electron-poor, typically achieved by the presence of strong electron-withdrawing groups ortho or para to a good leaving group. wikipedia.orgmasterorganicchemistry.com
In this compound, the iodine atom at C4 can act as a leaving group. organicchemistrytutor.com While the pyrazole ring itself is not as electron-deficient as, for example, a dinitro-substituted benzene (B151609) ring, SNAr reactions on halo-heterocycles are well-documented. wikipedia.orgnih.gov The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the leaving group to form a negatively charged intermediate (a Meisenheimer-like complex). masterorganicchemistry.comyoutube.com The negative charge is delocalized within the ring system. In the second, typically faster, step, the leaving group is expelled to restore aromaticity. masterorganicchemistry.com The feasibility of SNAr at the C4 position would be enhanced by strong nucleophiles and potentially by heating.
Influence of Substituents on Pyrazole Ring Reactivity
The chemical behavior of the pyrazole ring in this compound is intricately governed by the electronic and steric interplay of its three substituents: the N1-ethyl group, the C5-cyclopropyl moiety, and the C4-iodo atom. Each substituent imparts distinct properties to the heterocyclic core, collectively defining its reactivity towards various chemical transformations.
The pyrazole ring itself is an aromatic heterocycle with two adjacent nitrogen atoms, which leads to a π-electron-rich system. However, the reactivity and regioselectivity of its reactions are significantly modulated by the attached functional groups. Generally, electrophilic substitution on the pyrazole ring preferentially occurs at the C4 position when it is unsubstituted. researchgate.net The presence of an iodine atom at this position in the title compound indicates that this site has already undergone electrophilic iodination, a common reaction for pyrazoles. beilstein-journals.org
The subsequent reactivity of this compound is largely dictated by the C-I bond, which serves as a versatile handle for introducing further molecular complexity, primarily through transition-metal-catalyzed cross-coupling reactions. researchgate.netnih.gov The substituents at N1 and C5 play a crucial role in modulating the efficacy and outcome of these transformations.
Electronic Effects
The electronic nature of the pyrazole ring is influenced by a combination of inductive and resonance effects from its substituents.
N1-Ethyl Group : The ethyl group at the N1 position is an electron-donating group (EDG) through a positive inductive effect (+I). This donation of electron density to the pyrazole ring can increase its nucleophilicity. Studies on N-substituted pyrazoles and imidazoles have shown that the aromaticity and electron density of the ring are sensitive to the electronic properties of the N-substituent. researchgate.net An N-alkyl group, such as ethyl, enhances the electron-rich character of the pyrazole system.
C5-Cyclopropyl Group : The cyclopropyl (B3062369) group at the C5 position also behaves as an electron-donating group. Its unique orbital structure allows it to donate electron density to the adjacent π-system through conjugation, a property that is well-documented for cyclopropyl-substituted aromatic rings. This further enriches the electron density of the pyrazole core.
C4-Iodo Group : In contrast, the iodine atom at the C4 position is an electron-withdrawing group (EWG) via a negative inductive effect (-I) due to its electronegativity. However, it can also exhibit a weak positive resonance effect (+R) by donating a lone pair of electrons to the π-system. Typically, for halogens, the inductive effect dominates, leading to a net deactivation of the ring towards further electrophilic attack. More importantly, the C-I bond is highly polarizable and the iodine atom is an excellent leaving group, making the C4 position susceptible to a variety of coupling reactions. nih.gov
Steric Effects
Steric hindrance plays a significant role in the reactivity of substituted pyrazoles, affecting the accessibility of reagents to the reactive sites.
N1-Ethyl Group : The ethyl group introduces moderate steric bulk around the N1 position. While less sterically demanding than larger alkyl or aryl groups, it can still influence the approach of bulky reagents. In the context of N-substituted pyrazoles, steric hindrance has been shown to be a determining factor for regioselectivity in certain reactions. sci-hub.st
C5-Cyclopropyl Group : The cyclopropyl group at the C5 position, adjacent to the reactive C4-iodo center, exerts a notable steric influence. This can affect the geometry of transition states in reactions involving the C4 position. For instance, in cross-coupling reactions, the size of the cyclopropyl group can impact the coordination of the palladium catalyst and the incoming nucleophile.
C4-Iodo Group : The iodine atom is the largest of the common halogens, contributing significantly to the steric crowding around the C4 position. This steric bulk, combined with that of the adjacent C5-cyclopropyl group, can shield the C4 position to some extent.
The interplay of these steric factors is crucial. For example, while the C4-iodo group is the primary site for reactivity, the flanking C5-cyclopropyl and N1-ethyl groups can modulate the rate and success of reactions at this site. Research on similarly substituted pyrazoles demonstrates that even modest changes in steric bulk can impact reaction outcomes. whiterose.ac.uk
Reactivity in Cross-Coupling Reactions
The most significant aspect of the reactivity of this compound is its utility as a substrate in cross-coupling reactions. The C4-iodo bond is the key functional group for these transformations.
Studies on 4-iodopyrazoles have demonstrated their successful application in Suzuki-Miyaura and Sonogashira cross-coupling reactions. researchgate.netnih.gov These reactions allow for the formation of new carbon-carbon bonds at the C4 position, providing a pathway to a wide array of more complex pyrazole derivatives.
The table below summarizes typical conditions for Sonogashira coupling involving 4-iodopyrazole derivatives, illustrating the general reactivity of this class of compounds.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) | Reference |
| (E)-1,2-bis(4-iodo-3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene | Ethynylbenzene | Pd(PPh₃)₂Cl₂, CuI | TEA | TEA | Not specified | nih.gov |
| 1-Aryl-3-CF₃-4-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | THF | 74 | nih.gov |
| 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 51-92 | researchgate.net |
This table presents data for analogous 4-iodopyrazole compounds to illustrate the general reactivity in Sonogashira cross-coupling reactions.
The success of these reactions on the this compound scaffold would be influenced by the combined electronic and steric effects of the ethyl and cyclopropyl groups. The electron-donating properties of these groups can facilitate the initial oxidative addition of the palladium catalyst to the C-I bond. Conversely, the steric hindrance they provide might necessitate carefully optimized reaction conditions, such as the choice of ligand on the palladium catalyst, to achieve high yields.
The following table outlines the key substituents and their primary influence on the pyrazole ring's reactivity.
| Substituent | Position | Electronic Effect | Steric Effect | Primary Influence on Reactivity |
| Ethyl | N1 | Electron-donating (+I) | Moderate | Increases ring electron density; can influence regioselectivity. |
| Cyclopropyl | C5 | Electron-donating | Moderate to significant | Increases ring electron density; sterically hinders the adjacent C4 position. |
| Iodo | C4 | Electron-withdrawing (-I) | Significant | Deactivates the ring to electrophilic attack; provides a key site for cross-coupling reactions. |
Theoretical and Computational Investigations
Electronic Structure and Molecular Geometry Calculations (e.g., DFT)
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, used to determine the optimized molecular geometry and electronic structure of pyrazole (B372694) derivatives. ncert.nic.in Functionals like B3LYP combined with basis sets such as 6-311+G(d,p) are commonly employed to accurately model the system, including for halogenated pyrazoles. nih.govnih.gov
Calculations for 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole would reveal key structural parameters. The pyrazole ring is inherently planar, but the substituents introduce specific geometric features. The C-I bond length is a critical parameter, influenced by the electronic properties of the ring. The ethyl group attached to the N1 nitrogen will have specific bond lengths and angles, with its conformation relative to the ring being a key variable. Similarly, the cyclopropyl (B3062369) group at C5 introduces steric bulk and unique electronic interactions. nih.gov A comparison of the calculated geometry with experimental data, if available from X-ray crystallography, serves to validate the computational model. nih.gov
Table 1: Predicted Geometric Parameters for the this compound Core This table presents expected values based on DFT calculations performed on analogous substituted pyrazole structures. Actual values would require a specific calculation for the title compound.
| Parameter | Predicted Value Range | Description |
|---|---|---|
| C4-I Bond Length | ~2.10 - 2.15 Å | The length of the covalent bond between the pyrazole C4 carbon and the iodine atom. |
| N1-N2 Bond Length | ~1.35 - 1.38 Å | The nitrogen-nitrogen bond within the pyrazole ring. |
| C3-N2 Bond Length | ~1.32 - 1.35 Å | The carbon-nitrogen double bond character in the ring. |
| C5-C(cyclopropyl) | ~1.48 - 1.51 Å | The bond connecting the pyrazole ring to the cyclopropyl substituent. |
| N1-C(ethyl) | ~1.46 - 1.49 Å | The bond connecting the pyrazole ring to the ethyl substituent. |
| Pyrazole Ring Planarity | < 1° (Dihedral Sum) | The pyrazole core is expected to be highly planar. |
Reactivity Descriptors and Site Selectivity Prediction (e.g., Fukui Functions)
Conceptual DFT provides powerful tools for predicting chemical reactivity. rsc.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicates the molecule's ability to donate or accept electrons. A large HOMO-LUMO gap suggests high kinetic stability. nih.gov
For more detailed site selectivity, Fukui functions are calculated. rsc.org These descriptors identify which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. In a typical pyrazole, the C4 position is electron-rich and susceptible to electrophilic attack. However, in this compound, the presence of the large, electronegative iodine atom at C4 significantly alters this reactivity. The C4 position becomes deactivated towards electrophiles and is instead primed for reactions like metal-halogen exchange or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), making it a valuable synthetic handle. mdpi.comacs.org The nitrogen atoms, particularly the sp²-hybridized N2, remain the primary sites for protonation and metal coordination. DFT calculations of C-H acidity can further quantify the likelihood of deprotonation at various positions. nih.gov
Table 2: Predicted Reactive Sites and Selectivity for this compound
| Site | Predicted Reactivity Type | Rationale |
|---|---|---|
| Iodine (at C4) | Electrophilic Site (in cross-coupling) | The C-I bond is the primary site for oxidative addition in Pd-catalyzed reactions. |
| N2 Atom | Nucleophilic / Basic Site | The lone pair on the sp² nitrogen is the most basic site for protonation or Lewis acid coordination. |
| C3-H | Acidic Site | Deprotonation at C3 is possible with a strong enough base, influenced by adjacent substituents. nih.gov |
| Cyclopropyl Group | π-Donation | Can electronically influence the adjacent C5 position. |
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is instrumental in mapping the detailed mechanisms of chemical reactions. acs.org For a molecule like this compound, DFT calculations can be used to model the entire reaction coordinate for transformations such as its synthesis or subsequent functionalization. For instance, the iodination of a pyrazole precursor can be studied to understand the regioselectivity and the role of the iodinating agent. mdpi.com
A key application is in modeling transition states (TS) to determine the activation energy (Ea) of a reaction pathway. By comparing the activation energies of competing pathways, the experimentally observed product can be rationalized. For example, in a 1,3-dipolar cycloaddition reaction to form a pyrazole-isoxazoline hybrid, DFT calculations have been used to show why one regioisomer is formed over another by comparing the energies of the two possible transition states. For the title compound, one could model a Suzuki coupling reaction at the C4 position, calculating the energies of the oxidative addition, transmetalation, and reductive elimination steps to understand the catalytic cycle.
Conformational Analysis and Molecular Dynamics Simulations
While the pyrazole ring itself is rigid and planar, the substituents provide conformational flexibility. Conformational analysis, typically performed using DFT, would focus on the rotation around key single bonds to identify the lowest energy conformers. For this compound, the most important rotations are around the N1-C(ethyl) bond and the C(ethyl)-C(methyl) bond of the ethyl group, as well as the C5-C(cyclopropyl) bond.
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time, typically on the nanosecond scale. nih.gov MD simulations, often using force fields like OPLS, can show how the molecule moves, vibrates, and interacts with its environment (e.g., solvent molecules). Such simulations are particularly valuable for understanding how the molecule might bind to a biological target, revealing stable binding poses and the interactions that stabilize the complex. nih.gov
Table 3: Key Dihedral Angles for Conformational Analysis
| Dihedral Angle | Description | Expected Behavior |
|---|---|---|
| C5-N1-C(ethyl)-C(methyl) | Defines the orientation of the ethyl group relative to the pyrazole ring. | A potential energy surface scan would reveal low-energy staggered conformations. |
| N1-C(ethyl)-C(methyl)-H | Rotation of the terminal methyl group. | Low rotational barrier, typically a three-fold symmetry. |
| N1-C5-C(cyclopropyl)-H | Defines the orientation of the cyclopropyl group relative to the ring. | Rotation may be sterically hindered by the adjacent iodine and N1-ethyl group. |
Influence of Cyclopropyl Group on Electronic Properties and Conjugation
The cyclopropyl group is not an inert substituent; its strained three-membered ring has unique electronic properties. The Walsh model of bonding in cyclopropane (B1198618) describes orbitals with significant p-character that can interact with adjacent π-systems. Consequently, a cyclopropyl group can act as a good π-electron donor, behaving in some respects like a carbon-carbon double bond.
Solvent Effects on Reactivity and Stability
The surrounding medium can significantly alter the properties and behavior of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent. ncert.nic.in These calculations can predict how solvent polarity affects molecular stability, conformational preferences, and reaction rates.
For pyrazole derivatives, studies have shown that solvation in a polar medium like water leads to greater thermodynamic stability compared to the gas phase. nih.gov This is due to favorable dipole-dipole interactions between the polar pyrazole and the solvent molecules. For a reaction involving this compound, moving to a more polar solvent would likely stabilize any polar intermediates or transition states, potentially accelerating the reaction rate. Computational analysis of solvent effects is crucial for bridging the gap between theoretical gas-phase calculations and real-world experimental conditions. ncert.nic.in
Advanced Research Applications and Utility in Chemical Synthesis
Role as a Building Block in Complex Molecule Synthesis
The presence of a carbon-iodine bond at the 4-position of the pyrazole (B372694) ring is the key feature defining 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole as a strategic building block in organic synthesis. Halogenated pyrazoles, particularly iodo-pyrazoles, are important precursors for creating highly substituted and complex molecules. researchgate.netmetu.edu.tr The iodine atom serves as an excellent leaving group and a versatile handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions.
This functionality allows chemists to forge new carbon-carbon and carbon-heteroatom bonds with high precision. Iodinated pyrazoles are frequently employed as starting materials in several cornerstone reactions of modern synthetic chemistry:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl groups. researchgate.net
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties, which can be further elaborated. researchgate.netarkat-usa.org
Negishi Coupling: Coupling with organozinc reagents, which is known for its functional group tolerance. nih.gov
These reactions leverage the reactivity of the C-I bond to construct larger, more intricate molecular architectures that would be difficult to assemble otherwise. The iodopyrazole derivative acts as a stable, reliable scaffold onto which complex fragments can be appended, making it a crucial intermediate in multi-step synthetic campaigns aimed at producing novel compounds. arkat-usa.orgnih.gov
Precursor for Highly Functionalized Pyrazole Derivatives
Beyond its role in building larger molecules, this compound is an important precursor for a wide array of other functionalized pyrazole derivatives. metu.edu.tr The iodine atom can be readily substituted with numerous other functional groups, allowing for the fine-tuning of the electronic and steric properties of the pyrazole core.
One common strategy is a lithium-iodine exchange, typically using an organolithium reagent like n-butyllithium, to generate a highly reactive pyrazol-4-yl lithium species. nih.gov This intermediate can then be trapped with various electrophiles to install a desired functional group at the 4-position. For instance, quenching with carbon dioxide (CO₂) yields a carboxylic acid. nih.gov Other transformations include the direct substitution of iodine to introduce sulfur or selenium-containing groups. beilstein-journals.org This synthetic flexibility makes 4-iodopyrazoles valuable starting points for creating libraries of diverse pyrazole compounds for screening in drug discovery and materials science. researchgate.net
| Reaction Type | Reagents | Product Functional Group | Significance | Reference |
| Carboxylation | 1. n-BuLi, 2. CO₂ | Carboxylic Acid (-COOH) | Introduces an acidic handle for further derivatization or to modulate solubility. | nih.gov |
| Thio/Selenocyanation | NH₄SCN or KSeCN, PhICl₂ | Thiocyanate (-SCN) or Selenocyanate (-SeCN) | Precursors for sulfur/selenium-containing heterocycles and other functional groups. | beilstein-journals.org |
| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst | Aryl, Heteroaryl, Vinyl | Forms C-C bonds to build bi-aryl systems and other complex structures. | researchgate.net |
| Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst | Alkyne (-C≡C-R) | Introduces linear alkyne groups for applications in materials or as synthetic handles. | researchgate.netarkat-usa.org |
This table provides an interactive summary of synthetic transformations using 4-iodopyrazole (B32481) precursors.
Applications in Agrochemical Research as Synthetic Targets or Intermediates
The pyrazole core is a "biologically privileged" structure, meaning it is a recurring motif in molecules with significant biological activity, including in the agrochemical sector. researchgate.netmdpi.com Pyrazole derivatives are used in the manufacturing of effective pesticides, herbicides, and fungicides. royal-chem.com While this compound itself is not an end-product agrochemical, its structure makes it a highly relevant intermediate in the research and development of new crop protection agents. evitachem.com
Agrochemical research often involves the synthesis of large libraries of related compounds to identify structures with optimal efficacy and safety profiles. The synthetic versatility of this iodo-pyrazole allows it to serve as a key building block for creating novel derivatives that can be screened for potential herbicidal or fungicidal properties. nih.govroyal-chem.comevitachem.com The cyclopropyl (B3062369) and ethyl groups are common features in modern agrochemicals, and the ability to further functionalize the pyrazole ring via the iodine atom is a powerful tool for lead optimization in this field.
Potential as Ligands in Coordination Chemistry and Catalysis
The pyrazole ring, with its two adjacent nitrogen atoms, is an excellent ligand for coordinating with metal ions. researchgate.netscispace.com This property has led to extensive use of pyrazole derivatives in coordination chemistry and the development of metal-based catalysts. The nitrogen atoms can act as donors, forming stable complexes with a wide range of metals. researchgate.net
The compound this compound has the potential to act as a ligand where the nitrogen atoms bind to a metal center. Such complexes can exhibit interesting catalytic properties or serve as models for biological systems. bohrium.com Research has shown that using pyrazole derivatives as ligands can dramatically enhance the catalytic activity of metal complexes. For example, adding pyrazole ligands to titanium isopropoxide was found to significantly increase its efficiency in the ring-opening polymerization of L-lactide, a process used to create biodegradable plastics. nih.gov The specific substituents on the pyrazole ring can influence the steric and electronic environment of the metal center, thereby tuning the catalyst's activity and selectivity. nih.gov
Material Science Applications (e.g., fluorescent materials, polymer chemistry intermediates)
Pyrazole derivatives have garnered significant interest in material science due to their unique electronic and photophysical properties. royal-chem.com Many pyrazole-containing compounds exhibit strong fluorescence, making them suitable for applications such as organic light-emitting diodes (OLEDs), fluorescent sensors, and bioimaging agents. rsc.orgnih.govresearchgate.net The introduction of a pyrazole group into a molecular structure is a known strategy for enhancing fluorescence emission.
This compound can serve as a crucial intermediate for creating such advanced materials. The iodine atom allows for the incorporation of the pyrazole unit into larger conjugated systems via cross-coupling reactions, which is a common strategy for designing new fluorescent dyes and polymers. researchgate.netroyal-chem.com Furthermore, pyrazole derivatives are used in the development of other functional materials, including conductive polymers and materials with specific optical properties. royal-chem.combohrium.com The ability to use pyrazole derivatives as ligands in polymerization catalysis also connects them directly to polymer chemistry. nih.gov
| Application Area | Description | Role of Pyrazole Derivative | References |
| Fluorescent Materials | Development of molecules that emit light upon excitation. | The pyrazole ring is a core component of many fluorophores and can enhance emission properties. Used in OLEDs and fluorescent probes. | nih.govresearchgate.net |
| Fluorescent Sensors | Molecules designed to "turn on" or change their fluorescence in the presence of a specific analyte (e.g., metal ions). | The pyrazole acts as both a fluorophore and a chelating/binding site for the target analyte. | nih.gov |
| Conductive Polymers | Organic polymers capable of conducting electricity. | Pyrazole derivatives can be incorporated into polymer backbones to create new materials with specific electronic properties. | royal-chem.com |
| Polymer Chemistry | Synthesis of polymers. | Pyrazole derivatives can function as ligands for polymerization catalysts, enhancing their activity and efficiency. | nih.gov |
This table provides an interactive summary of the applications of pyrazole derivatives in material science.
Future Research Directions
Development of More Efficient and Sustainable Synthetic Routes
While general methods for pyrazole (B372694) synthesis are well-established, the development of efficient and sustainable routes to specifically produce 5-cyclopropyl-1-ethyl-4-iodo-1H-pyrazole remains a key research objective. mdpi.comnih.govnih.gov Traditional methods often involve multi-step sequences that may lack atom economy and utilize hazardous reagents. Future research should focus on the following areas:
One-Pot Syntheses: Designing one-pot or tandem reactions that combine the formation of the pyrazole ring with the introduction of the cyclopropyl (B3062369), ethyl, and iodo substituents would significantly improve efficiency. nih.gov
Green Chemistry Approaches: The exploration of greener reaction conditions, such as the use of environmentally benign solvents (e.g., water or ethanol), microwave-assisted synthesis, or catalyst-free methods, would enhance the sustainability of the synthesis. mdpi.com
Flow Chemistry: Continuous flow synthesis could offer advantages in terms of safety, scalability, and precise control over reaction parameters, leading to higher yields and purity.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| One-Pot Synthesis | Reduced reaction time, lower cost, less waste | Catalyst development, reaction sequence design |
| Green Chemistry | Reduced environmental impact, safer processes | Alternative solvents, energy-efficient methods |
| Flow Chemistry | Improved safety, scalability, and control | Reactor design, optimization of flow parameters |
Exploration of Novel Reactivity Patterns for the Iodo-pyrazole Moiety
The carbon-iodine bond at the C4 position of the pyrazole ring is a versatile functional group that can participate in a wide array of chemical transformations. Future research should aim to fully exploit the reactivity of this moiety.
Cross-Coupling Reactions: While Suzuki and Sonogashira couplings are common, a systematic investigation into a broader range of cross-coupling reactions, such as Buchwald-Hartwig amination, Heck, and Negishi couplings, would expand the synthetic utility of this building block.
Metal-Halogen Exchange: Investigating metal-halogen exchange reactions would provide access to pyrazole-based organometallic reagents, which can then be used in various nucleophilic additions and substitutions.
Reductive Deiodination: The selective removal of the iodine atom could be a useful strategy for the synthesis of related 4-unsubstituted pyrazole derivatives.
Advanced Computational Modeling for Structure-Reactivity Relationships
Computational chemistry offers powerful tools to understand and predict the behavior of molecules. nih.gov Applying these methods to this compound can provide valuable insights.
DFT Calculations: Density Functional Theory (DFT) can be used to model the electronic properties of the molecule, predict its reactivity in different reactions, and elucidate reaction mechanisms.
Molecular Docking: For applications in medicinal chemistry, molecular docking studies can predict the binding affinity and mode of interaction of derivatives with biological targets. researchgate.net
QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of derivatives with their biological or chemical activities, guiding the design of new compounds with enhanced properties. researchgate.net
| Computational Method | Application | Expected Outcome |
| DFT Calculations | Reaction mechanism studies | Understanding of reaction pathways and transition states |
| Molecular Docking | Virtual screening | Identification of potential biological targets |
| QSAR | Lead optimization | Design of derivatives with improved activity |
Design and Synthesis of Derivatives for Specific Research Applications
The true potential of this compound lies in its use as a scaffold for the synthesis of a diverse library of derivatives. beilstein-journals.orgnih.gov Future work should focus on creating new molecules with tailored functionalities.
Agrochemical Research: The pyrazole core is present in many commercial pesticides. nih.gov Derivatives could be synthesized and screened for herbicidal, fungicidal, or insecticidal activity.
Materials Science: Pyrazole-containing compounds can exhibit interesting photophysical properties. researchgate.net Derivatives could be designed as organic light-emitting diode (OLED) materials, fluorescent probes, or components of functional polymers.
Medicinal Chemistry: The pyrazole scaffold is a well-known privileged structure in drug discovery. nih.govacs.org By modifying the substituents, it is possible to design and synthesize novel compounds with potential therapeutic applications. mdpi.com
Scalability Studies for Industrial Research and Development
For any compound to be utilized in industrial applications, its synthesis must be scalable, cost-effective, and safe.
Process Optimization: A thorough optimization of the reaction conditions for the synthesis of this compound on a larger scale is necessary. This includes investigating parameters such as temperature, pressure, catalyst loading, and reaction time.
Safety Assessment: A comprehensive evaluation of the potential hazards associated with the synthesis and handling of the compound and its intermediates is essential for safe industrial implementation.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a valuable building block for a wide range of scientific and technological advancements.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole, and how can intermediates be characterized?
- Methodology : The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with hydrazines, followed by regioselective iodination. For example, cyclization using N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine forms the pyrazole core . Post-cyclization, iodination at the 4-position can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. Intermediates are typically characterized via H/C NMR, IR spectroscopy, and mass spectrometry to confirm structural integrity .
Q. How can the crystal structure of this compound be determined to confirm regiochemistry?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation in solvents like ethanol or DCM are analyzed using SHELX software for structure refinement. The iodine atom’s heavy-atom effect enhances diffraction quality, aiding in resolving cyclopropyl and ethyl group orientations .
Q. What spectroscopic techniques are critical for validating the structure of this compound?
- Methodology :
- NMR : H NMR identifies ethyl (-CHCH) and cyclopropyl protons (distinct splitting patterns). C NMR confirms carbonyl/iodine-substituted carbons.
- IR : Stretching frequencies for C-I (~500 cm) and pyrazole ring vibrations (~1500–1600 cm) are key markers.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns (e.g., iodine’s M+2 signal) .
Advanced Research Questions
Q. How can regioselective iodination at the 4-position of the pyrazole ring be optimized?
- Methodology : Regioselectivity is influenced by electronic effects. The 4-position is activated for electrophilic substitution due to the electron-withdrawing nature of adjacent substituents. Using NIS in acetonitrile at 60°C with catalytic silver nitrate enhances iodination efficiency. Computational studies (DFT) predict electrophilic attack sites by mapping Fukui indices .
Q. What strategies mitigate side reactions during cyclopropyl group introduction?
- Methodology : Cyclopropanation via [2+1] cycloaddition (e.g., using ethyl diazoacetate and a transition-metal catalyst like Rh(OAc)) requires strict temperature control (−10°C to 0°C) to avoid ring-opening. Protecting the pyrazole nitrogen with a tosyl group prior to cyclopropanation improves yield by reducing undesired coordination .
Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?
- Methodology : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for the C-I bond to assess suitability in Suzuki-Miyaura couplings. Solvent effects (e.g., DMF vs. THF) are modeled using polarizable continuum models (PCM) to optimize reaction conditions. Molecular docking studies may also predict binding affinities if the compound is bioactive .
Q. What are the challenges in analyzing tautomeric equilibria of this pyrazole derivative?
- Methodology : Pyrazoles exhibit annular tautomerism. Variable-temperature NMR (VT-NMR) in DMSO-d tracks proton shifts between tautomers. IR spectroscopy in solution (e.g., CCl) identifies tautomer-specific bands. X-ray crystallography provides definitive evidence of the dominant tautomer in the solid state .
Data Contradictions and Resolution
- Synthetic Routes : uses hydrolysis for carboxylate formation, while employs Vilsmeier-Haack formylation. These methods target different functional groups; the choice depends on the desired derivative.
- Iodination Efficiency : Some studies suggest NIS is superior to ICl for regioselectivity , but ICl may be cost-effective for large-scale synthesis despite lower selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
